molecular formula C18H19ClN4O2S B2606982 5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 896677-36-4

5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2606982
CAS RN: 896677-36-4
M. Wt: 390.89
InChI Key: DCRVOQKTAXALQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, such as the compound , has been proposed from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimido[4,5-d]pyrimidine core, which is structurally similar to purines and isomeric to pteridines . It also contains a 4-chlorophenyl group, a methylsulfanyl group, and a propan-2-yl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, reductive amination, and cyclization . For example, the reaction of 7-ethyl-5-methyl-4-methylsulfanyl-2-phenylpyrimido[4,5-d]pyrimidine with NH4OAc in n-BuOH under reflux conditions was used in one synthesis .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 169–170°C . Its molecular weight is 390.89.

Scientific Research Applications

Future Directions

While the specific future directions for this compound are not mentioned in the available resources, the synthesis and study of pyrimido[4,5-d]pyrimidine derivatives is a topic of ongoing research due to their potential applications in medicinal chemistry . Further studies could explore the biological activity of this compound and its potential uses in various therapeutic contexts.

properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-10(2)14-20-15-13(17(24)23(4)18(25)22(15)3)16(21-14)26-9-11-5-7-12(19)8-6-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRVOQKTAXALQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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